5-Chloro-2,3,4-trifluorobenzoic acid 5-Chloro-2,3,4-trifluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 101513-73-9
VCID: VC11676769
InChI: InChI=1S/C7H2ClF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
SMILES: C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O
Molecular Formula: C7H2ClF3O2
Molecular Weight: 210.54 g/mol

5-Chloro-2,3,4-trifluorobenzoic acid

CAS No.: 101513-73-9

Cat. No.: VC11676769

Molecular Formula: C7H2ClF3O2

Molecular Weight: 210.54 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2,3,4-trifluorobenzoic acid - 101513-73-9

Specification

CAS No. 101513-73-9
Molecular Formula C7H2ClF3O2
Molecular Weight 210.54 g/mol
IUPAC Name 5-chloro-2,3,4-trifluorobenzoic acid
Standard InChI InChI=1S/C7H2ClF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Standard InChI Key GWEORAFZBMNWGX-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O
Canonical SMILES C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)O

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

5-Chloro-2,3,4-trifluorobenzoic acid is a polyhalogenated aromatic carboxylic acid. The substitution pattern—chlorine at position 5 and fluorine atoms at positions 2, 3, and 4—confers distinct electronic and steric properties. Key molecular parameters include:

PropertyValue
Molecular FormulaC7H2ClF3O2\text{C}_7\text{H}_2\text{ClF}_3\text{O}_2
Molecular Weight210.54 g/mol
Exact Mass209.97000 g/mol
PSA (Polar Surface Area)37.30 Ų
LogP (Partition Coefficient)2.455

The high LogP value indicates moderate lipophilicity, which influences its solubility and reactivity in organic solvents .

Spectroscopic Data

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous trifluorobenzoic acids typically show:

  • 19F^{19}\text{F}-NMR: Distinct signals for each fluorine atom, influenced by neighboring substituents.

  • 1H^{1}\text{H}-NMR: Limited proton signals due to aromatic substitution.

Synthesis and Manufacturing

Historical Methods

Early synthetic routes for chloro-trifluorobenzoic acids involved multi-step sequences starting from tetrachlorophthalic anhydride. These methods often required hazardous nitration steps and suffered from low yields .

Modern Approaches

An optimized four-step synthesis, adapted from patent US4885386A , may be tailored for 5-chloro-2,3,4-trifluorobenzoic acid:

  • Fluorination: Reaction of a tetrachlorinated precursor with anhydrous potassium fluoride in sulfolane at 140–155°C.

  • Esterification: Treatment with methanol and triethylamine to form dimethyl esters.

  • Amidation: Reaction with tert-butylamine or benzylamine in polar aprotic solvents.

  • Chlorination: Diazotization followed by treatment with copper(I) chloride.

Critical Reaction Conditions:

  • Solvents: Sulfolane, dimethylformamide, or toluene.

  • Catalysts: Triethylamine for esterification; CuCl for chlorination.

  • Yield: Reported analogs achieve ~72% yield after recrystallization .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s primary utility lies in synthesizing quinolone-3-carboxylic acid derivatives, a class of broad-spectrum antibacterial agents. Quinolones inhibit bacterial DNA gyrase, preventing DNA replication .

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Enhances membrane permeability and target binding.

  • Fluorine Atoms: Improve metabolic stability and electron-withdrawing effects.

HazardPrecautionary Measures
Skin irritation (Category 2)Wear nitrile gloves and lab coat
Serious eye irritation (Category 2)Use safety goggles
Respiratory irritation (Category 3)Use fume hoods

Gaseous hydrogen fluoride (HF) and hydrogen chloride (HCl) may form during decomposition .

Recent Developments and Future Directions

Green Chemistry Innovations

Recent patents emphasize solvent optimization (e.g., replacing sulfolane with cyclopentyl methyl ether) to reduce environmental impact .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in substitution reactions, aiding in the design of derivatives with enhanced bioactivity.

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